5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and any purification steps.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Synthesis and Biological Evaluation
A study by Vaddiraju et al. (2022) focused on the synthesis and biological evaluation of novel pyrazole-based heterocycles, including compounds similar to the one . These compounds were tested for anti-diabetic activity, and some showed moderate effectiveness, suggesting potential for further research in this area (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).
Crystal Structures and DFT Studies
Şahin et al. (2011) conducted a study on the synthesis of compounds with structures similar to the chemical . They used crystallography and Density Functional Theory (DFT) for molecular analysis. This research aids in understanding the molecular geometries and electrostatic potential maps of these compounds (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Annular Tautomerism Studies
Cornago et al. (2009) examined the tautomerism in NH-pyrazoles, a category which includes compounds structurally related to the chemical of interest. They used X-ray crystallography and NMR spectroscopy, contributing to the understanding of tautomerism in such molecules (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).
Synthesis and Properties of Triazole and Thiadiazole Derivatives
Fedotov, Hotsulia, and Panasenko (2022) researched the synthesis and properties of pyrazole derivatives, including those similar to the compound . They explored how these compounds interact with biological targets, which is crucial for developing new medicinal compounds (Fedotov, Hotsulia, & Panasenko, 2022).
Cytotoxicity Studies
Hassan, Hafez, and Osman (2014) synthesized derivatives of aminopyrazole and pyrazolo[1,5-a]pyrimidine, chemically related to the compound , and evaluated their cytotoxicity against Ehrlich Ascites Carcinoma cells. This research is important for assessing the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014).
Safety And Hazards
This would involve a discussion of any hazards associated with the compound, such as toxicity, flammability, or reactivity, and any precautions that need to be taken when handling it.
将来の方向性
This would involve a discussion of any potential future uses for the compound, or any areas of ongoing research.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a less common compound, some of this information may not be available. If you have a specific compound in mind, I would recommend consulting the primary literature or a trusted database for more information.
特性
IUPAC Name |
5-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5/c1-5-35-24-11-8-19(14-25(24)34-4)26-28-22(17(2)36-26)16-30-12-13-31-23(27(30)32)15-21(29-31)18-6-9-20(33-3)10-7-18/h6-15H,5,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHCTFCCKRDJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。